molecular formula C8H15NO2 B13445046 (S)-4,5-Dehydro Pregabalin

(S)-4,5-Dehydro Pregabalin

Cat. No.: B13445046
M. Wt: 157.21 g/mol
InChI Key: RILHQHHDJPATCS-SSDOTTSWSA-N
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Description

(S)-4,5-Dehydro Pregabalin is a derivative of pregabalin, a well-known anticonvulsant and analgesic medication. Pregabalin is primarily used to treat epilepsy, neuropathic pain, fibromyalgia, and generalized anxiety disorder. The compound this compound is structurally similar to pregabalin but features a double bond between the 4th and 5th carbon atoms, which may impart unique chemical and pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4,5-Dehydro Pregabalin involves several steps, starting from readily available precursors. One common method includes the following steps:

    Formation of the Intermediate: The synthesis begins with the preparation of an intermediate compound, such as 3-isobutylglutaric anhydride, using reagents like acetic anhydride and methyl tert-butyl ether.

    Cyclization and Reduction: The intermediate undergoes cyclization and reduction reactions to form the desired product. Common reagents include di-n-propylamine, ethyl cyanoacetate, and hydrochloric acid.

    Purification: The final product is purified using techniques like crystallization and chromatography to achieve high purity.

Industrial Production Methods

Industrial production of this compound typically involves optimizing the synthetic route to maximize yield and minimize the use of expensive or environmentally harmful reagents. Enzymatic methods have also been explored to improve enantioselectivity and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

(S)-4,5-Dehydro Pregabalin can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using hydrogen gas and palladium on carbon can convert the double bond into a single bond, yielding pregabalin.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and acidic conditions.

    Reduction: Hydrogen gas, palladium on carbon, and ethanol.

    Substitution: Sodium hydride, alkyl halides, and aprotic solvents like dimethylformamide.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Pregabalin.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(S)-4,5-Dehydro Pregabalin has several scientific research applications:

Mechanism of Action

The mechanism of action of (S)-4,5-Dehydro Pregabalin is similar to that of pregabalin. It binds to the α2δ subunit of voltage-dependent calcium channels in the central nervous system, inhibiting calcium influx and reducing the release of excitatory neurotransmitters like glutamate and substance P. This results in decreased neuronal excitability and reduced pain and seizure activity .

Comparison with Similar Compounds

Similar Compounds

    Pregabalin: The parent compound, used for treating epilepsy, neuropathic pain, and anxiety.

    Gabapentin: Another gabapentinoid with similar uses but different pharmacokinetic properties.

    Phenibut: A GABA analogue with anxiolytic and nootropic effects.

Uniqueness

(S)-4,5-Dehydro Pregabalin is unique due to the presence of a double bond between the 4th and 5th carbon atoms, which may alter its binding affinity and pharmacological effects compared to pregabalin and other similar compounds .

Properties

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

(3S)-3-(aminomethyl)-5-methylhex-4-enoic acid

InChI

InChI=1S/C8H15NO2/c1-6(2)3-7(5-9)4-8(10)11/h3,7H,4-5,9H2,1-2H3,(H,10,11)/t7-/m1/s1

InChI Key

RILHQHHDJPATCS-SSDOTTSWSA-N

Isomeric SMILES

CC(=C[C@H](CC(=O)O)CN)C

Canonical SMILES

CC(=CC(CC(=O)O)CN)C

Origin of Product

United States

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